molecular formula C11H14O2 B143332 Methylisoeugenol CAS No. 6379-72-2

Methylisoeugenol

Cat. No. B143332
CAS RN: 6379-72-2
M. Wt: 178.23 g/mol
InChI Key: NNWHUJCUHAELCL-SNAWJCMRSA-N
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Description

Methylisoeugenol, also known as 1,2-dimethoxy-4-propenylbenzene, is a minor constituent of essential oils and occurs naturally as a mixture of cis/trans isomers. It is recognized by the U.S. Food and Drug Administration as a food additive and has been given "Generally Recognized as Safe" status. Despite its approval for use, there are concerns regarding its potential genotoxicity and carcinogenicity, as it has been found to be hepatocarcinogenic in rodents .

Synthesis Analysis

The synthesis of methylisoeugenol involves several steps, including the reduction of veratraldehyde to introduce specific isotopes, such as deuterium, followed by a transition metal-catalyzed coupling reaction. For instance, methyleugenol monodeuterated on the benzylic position was synthesized from veratraldehyde using LiAlD4 and a palladium- or nickel-catalyzed coupling with vinyl magnesium bromide . Additionally, methylation under pressure with 14C-methyl iodide has been used to synthesize 14C-eugenol and isoeugenol labeled in the methoxy position, highlighting the importance of these compounds in various applications, including dentistry .

Molecular Structure Analysis

Methylisoeugenol's molecular structure consists of a benzene ring with two methoxy groups and a propenyl side chain. This structure is crucial for its biological activity and interaction with metabolic enzymes. The presence of the propenyl side chain allows for metabolic activation and the formation of reactive intermediates, which are implicated in its genotoxicity .

Chemical Reactions Analysis

Methylisoeugenol undergoes various metabolic reactions, primarily in the liver. It is metabolized by cytochrome P450 enzymes to produce several metabolites, including hydroxymethylisoeugenols and oxomethylisoeugenols. Some of these metabolites, such as 1'-hydroxymethyleugenol and methyleugenol-2',3'-epoxide, have been shown to be more cytotoxic and genotoxic than methylisoeugenol itself . The formation of DNA adducts by these metabolites is directly associated with the compound's carcinogenicity .

Physical and Chemical Properties Analysis

Methylisoeugenol is a component of many foods and is used as a flavoring agent. Its physical and chemical properties, such as solubility and volatility, make it suitable for use in the food and cosmetic industries. However, its genotoxic potential raises concerns about its safety. Studies have shown that methylisoeugenol and its metabolites can cause DNA damage and form DNA adducts in human liver samples, which may pose a significant carcinogenic risk . Additionally, the compound's ability to activate GABA(A) receptors suggests that it may have therapeutic potential, but this is overshadowed by its potential health risks .

Scientific Research Applications

  • Carcinogenic Risk and DNA Adduct Formation Methyleugenol is identified as a genotoxic carcinogen in rodents, primarily affecting the liver. It forms DNA adducts in human liver samples, indicating a significant carcinogenic risk. This aspect is crucial in understanding the toxicological profile of methyleugenol in humans (Herrmann et al., 2013).

  • Biomarker of Exposure in Rats The presence of urinary Methyleugenol-deoxyadenosine adducts in rats indicates that it can be used as a biomarker for methyleugenol exposure. This finding is significant for assessing exposure to methyleugenol-containing herbs and spices (Feng et al., 2018).

  • Role of Sulfotransferases in Adduct Formation The formation of hepatic DNA adducts by methyleugenol is nearly entirely dependent on the presence of sulfotransferases (SULTs). This highlights the role of SULTs in the metabolic activation of methyleugenol and its carcinogenic potential (Herrmann et al., 2014).

  • Metabolic Pathways and Toxicity The metabolism of methylisoeugenol in liver microsomes from various species including humans shows the formation of several metabolites. Some of these metabolites have potentially adverse properties, underlining the importance of understanding the metabolic pathways of methylisoeugenol (Cartus et al., 2011).

  • Activation Pathways in Mutagenicity Methyleugenol's mutagenicity in Salmonella typhimurium is enhanced by the incorporation of human and murine sulfotransferases. This suggests a specific activation pathway for methyleugenol's carcinogenic effects, which is significant for understanding its mutagenic potential (Herrmann et al., 2012).

  • Utilization in Isoflavone Synthesis Methylisoeugenol is used in the synthesis of isoflavones from eugenol isolated from clove leave oil. This application in chemical synthesis is relevant for the production of compounds with potential pharmaceutical benefits (Alimuddin et al., 2014).

  • Insecticidal Constituents The essential oil of Acorus calamus rhizomes, containing (E)-methylisoeugenol, demonstrates insecticidal activity against the booklouse, indicating potential for development into natural fumigants or insecticides (Liu et al., 2013).

  • Interaction with Human Topoisomerases Methyleugenol and its oxidative metabolites show significant DNA damage in human colon carcinoma cells and interact with topoisomerase enzymes. This interaction is crucial for understanding the mechanistic basis of methyleugenol's genotoxic effects (Groh et al., 2016).

  • Genotoxic and Cytotoxic Effects Methyleugenol demonstrates genotoxicity and cytotoxicity in rodent hepatocytes. Understanding these effects is key in assessing the potential health risks of methyleugenol exposure in foods and products (Burkey et al., 2000).

  • Quantification in Food Samples A stable isotope labeling-assisted GC/MS/MS method for the determination of methyleugenol in food samples has been developed. This is essential for monitoring methyleugenol levels in food for safety assessments (Li et al., 2018).

  • Hypolipidemic Agent Synthesis α-Asarone, a hypolipidemic agent, has been synthesized using methylisoeugenol. This synthesis route is vital for the production of α-asarone, which has potential pharmaceutical applications (Camacho-Dávila et al., 2015).

  • DNA Adducts and SULT1A1 Variations Methyleugenol DNA adducts in human liver are associated with SULT1A1 copy number variations and expression levels. This association is crucial for understanding individual susceptibility to methyleugenol-induced carcinogenicity (Tremmel et al., 2017).

  • Overview of Methyleugenol in Aromatic Plants An overview of methyleugenol as a constituent of aromatic plants, including its occurrence, intake routes, toxicity, kinetics, and metabolism, is critical for understanding its use in flavoring agents and potential health implications (de Vincenzi et al., 2000).

  • Protective Effects in Cerebral Ischemic Injury Methyleugenol exhibits protective effects against cerebral ischemic injury, suggesting potential therapeutic applications in ischemia/inflammation-related diseases (Choi et al., 2010).

  • Residue in Fish and Risk Assessment The study of eugenol and its isomers, including methyleugenol, in fish provides insights into the presence and safety of these compounds in aquatic food sources (Ke et al., 2018).

  • Genoprotective Effects Essential oil compounds, including methylisoeugenol, exhibit genoprotective effects against oxidative and methylated DNA damage in human colon cancer cells. This research contributes to understanding the potential health benefits of these compounds (Thapa et al., 2019).

  • Toxicology and Carcinogenesis Studies Comprehensive studies on the toxicology and carcinogenesis of methyleugenol in rats and mice provide a detailed understanding of its health effects, particularly in relation to cancer risk (National Toxicology Program, 2000).

Safety And Hazards

Methyl isoeugenol may be harmful if swallowed and may cause an allergic skin reaction . It is recommended to wear protective gloves and avoid breathing vapors or aerosols . In case of contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

Future Directions

Given its various properties and potential applications, Methyl isoeugenol remains an important subject of scientific research. It is expected that future studies will continue to explore its potential uses in various fields such as medicine, pharmacology, and cosmetology .

properties

IUPAC Name

1,2-dimethoxy-4-[(E)-prop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWHUJCUHAELCL-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Record name methyl isoeugenol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Methyl_isoeugenol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501020311
Record name 4-trans-Propenylveratrole
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid; delicate, clove-carnation aroma
Record name Isoeugenyl methyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in glycerine and propylene glycol; soluble in most fixed oils, soluble (in ethanol)
Record name Isoeugenyl methyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.047-1.053
Record name Isoeugenyl methyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Methylisoeugenol

CAS RN

6379-72-2, 54349-79-0, 93-16-3
Record name trans-Methylisoeugenol
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Record name Methylisoeugenol, (E)-
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Record name Benzene, 1,2-dimethoxy-4-propenyl
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Record name Methylisoeugenol
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,2-dimethoxy-4-(1-propen-1-yl)-
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Record name 4-trans-Propenylveratrole
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Record name 4-trans-propenylveratrole
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Record name 4-prop-1-enylveratrole
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Record name METHYLISOEUGENOL, (E)-
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,180
Citations
M Yahyaa, A Berim, B Nawade, M Ibdah, N Dudareva… - Phytochemistry, 2019 - Elsevier
… methylisoeugenol. Notably, methyleugenol is most abundant in young leaves, while methylisoeugenol … ) that produces methyleugenol and methylisoeugenol via methylation of the …
Number of citations: 22 www.sciencedirect.com
AT Cartus, KH Merz, D Schrenk - Drug Metabolism and Disposition, 2011 - ASPET
Methylisoeugenol (1,2-dimethoxy-4-propenylbenzene, 1) is a minor constituent of essential oils, naturally occurring as a mixture of cis/trans isomers. 1 is a US Food and Drug …
Number of citations: 17 dmd.aspetjournals.org
PG Rossi, L Bao, A Luciani, J Panighi… - Journal of agricultural …, 2007 - ACS Publications
… Both (E)-methylisoeugenol and elemicin are phenylpropanoids bearing oxygenated … antimicrobial activity of (E)-methylisoeugenol and elemicin with commercial molecules belonging to …
Number of citations: 183 pubs.acs.org
TJ Barkman - Molecular Biology and Evolution, 2003 - academic.oup.com
… breweri and catalyzes the production of methyleugenol and methylisoeugenol from eugenol and isoeugenol using the methyl-group donor S-adenosyl-L-methionine (SAM). This gene …
Number of citations: 31 academic.oup.com
F Bertrand, DA Basketter, DW Roberts… - Chemical research in …, 1997 - ACS Publications
… In complete agreement with this reasoning, 6-methylisoeugenol 3b is very similar in sensitization potential to isoeugenol while 3-methylisoeugenol 5b and 5-methylisoeugenol 4b (…
Number of citations: 128 pubs.acs.org
T Koeduka, TJ Baiga, JP Noel, E Pichersky - Plant physiology, 2009 - academic.oup.com
The phenylpropene t-anethole imparts the characteristic sweet aroma of anise (Pimpinella anisum, family Apiaceae) seeds and leaves. Here we report that the aerial parts of the anise …
Number of citations: 76 academic.oup.com
IAM Groh, AT Cartus, S Vallicotti, J Kajzar, KH Merz… - Food & function, 2012 - pubs.rsc.org
Methyleugenol is a substituted alkenylbenzene classified by the European Union's Scientific Committee on Food as a genotoxic carcinogen. We addressed cytotoxicity, genotoxicity and …
Number of citations: 23 pubs.rsc.org
MP Faisal, L Prasad, RS Icar-Iisr - Int J Appl Biol Pharm Technol, 2016 - researchgate.net
Fungi have great opportunities for the discovery of novel compounds. Taxol, an anti-cancer compound was produced by Taxomyces andreanae (an endophytic fungus) isolated from …
Number of citations: 10 www.researchgate.net
AB Sell, EA Carlini - Pharmacology, 1976 - karger.com
A comparative study of four natural eugenol compounds found in the volatile oil fraction of Myristica pagans, namely eugenol (E), methyleugenol (ME), isoeugenol and methylisoeugenol…
Number of citations: 82 karger.com
RA Delgado, A Galdámez, J Villena, PG Reveco… - Journal of …, 2015 - Elsevier
Five new organometallic Ru(II) compounds (VI−X) with the general formula [Ru(η 6 -arene)(N,N)Cl]PF 6 , where arene-N,N correspond to methylisoeugenol-bipyridine (VI); anethole-…
Number of citations: 12 www.sciencedirect.com

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